(4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of “(4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester” involves several steps. One of the key steps is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “(4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester” is complex. The compound is perplexing due to its intricate structure.Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involved in the synthesis of "(4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester" . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“(4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester” is a white to light yellow crystal powder . It is insoluble in cold water and slightly soluble in hot water .Scientific Research Applications
Chemical Intermediates and Synthesis
- Preparation of Key Intermediates : Research on derivatives of (4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester includes the preparation of key intermediates for further chemical synthesis. Rene and Badet (1994) discussed a large-scale preparation method of a related compound, highlighting its role as an essential intermediate in chemical syntheses (Rene & Badet, 1994).
Advanced Oxidation Processes
- Degradation Studies in Advanced Oxidation Processes : Studies on the degradation of related compounds, such as those involving 2,4-dichlorophenoxyacetic acid, provide insights into advanced oxidation processes for wastewater treatment. Sun and Pignatello (1993) identified transient products formed during the mineralization of such compounds, which is valuable for environmental chemistry and wastewater treatment research (Sun & Pignatello, 1993).
Ester Synthesis Techniques
- Ester Synthesis Techniques : Research on the synthesis of esters, such as those involving acetic acid and alkenes, is relevant to understanding the chemical properties and synthesis methods of compounds like (4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester. Ballantine et al. (1981) explored this area, yielding insights into the synthesis of esters in the interlamellar regions of certain cation-exchanged montmorillonites (Ballantine, Davies, Purnell, Rayanakorn, Thomas, & Williams, 1981).
properties
IUPAC Name |
ethyl 2-(4-amino-3,5-dichlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOUXSFLVHDQPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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